molecular formula C14H24N4OS2 B2730216 (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1448136-48-8

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2730216
CAS RN: 1448136-48-8
M. Wt: 328.49
InChI Key: DGNRYPPSVIIXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C14H24N4OS2 and its molecular weight is 328.49. The purity is usually 95%.
BenchChem offers high-quality (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-psychotic Activity

A study focused on the design, synthesis, and assessment of antipsychotic activity of novel derivatives including those structurally related to the compound . These compounds demonstrated significant antipsychotic activity in haloperidol-induced catalepsy tests, suggesting their potential as potent antipsychotic agents. This insight opens avenues for research into psychiatric disorder treatments (C. Gopi, V. G. Sastry, M. Dhanaraju, 2017).

Synthesis of 1,4-Dihydropyridine Derivatives

Another application is seen in the synthesis of 1,4-dihydropyridine derivatives, which are crucial in various pharmacological activities. The research demonstrates the compound's role in generating structurally diverse libraries through specific reactions, showcasing its importance in creating compounds with potential biological activities (B. Stanovnik, et al., 2002).

Molecular Aggregation Studies

Investigations into molecular aggregation effects of certain derivatives highlight the impact of structural variations on aggregation processes. Such studies are vital for understanding the physicochemical properties of pharmaceutical compounds, which is crucial for drug formulation and delivery (A. Matwijczuk, et al., 2016).

Catalytic Activities in Chemical Synthesis

The compound's structural relatives have been explored for their catalytic activities in chemical reactions like the benzoin condensation reaction. This application is significant in organic synthesis, offering pathways to synthesize valuable intermediates for pharmaceuticals and other organic compounds (Y. Yano, Y. Tamura, W. Tagaki, 1980).

Anticoronavirus and Antitumoral Activity

Research has also been conducted on derivatives for their in vitro anticoronavirus and antitumoral activities. This suggests the potential for developing new therapeutic agents targeting viral infections and cancer, underlining the importance of structural modifications to tune biological properties (Parameshwara Chary Jilloju, et al., 2021).

properties

IUPAC Name

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4OS2/c1-4-6-12-13(21-16-15-12)14(19)18-7-5-8-20-10-11(18)9-17(2)3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNRYPPSVIIXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCCSCC2CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.